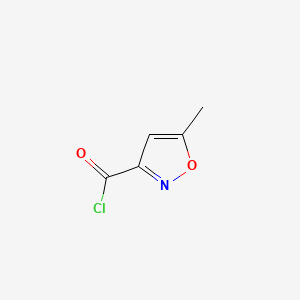

5-Methylisoxazole-3-carbonyl chloride

説明

Structure

3D Structure

特性

IUPAC Name |

5-methyl-1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c1-3-2-4(5(6)8)7-9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVNMWDLOGSUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192639 | |

| Record name | 5-Methylisoxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39499-34-8 | |

| Record name | 5-Methyl-3-isoxazolecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39499-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylisoxazole-3-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039499348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylisoxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylisoxazole-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methylisoxazole-3-carbonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44ERP489RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Methylisoxazole 3 Carbonyl Chloride

Established Synthetic Routes to 5-Methylisoxazole-3-carbonyl chloride

The conventional synthesis of this compound is dominated by the chlorination of its corresponding carboxylic acid precursor. This approach is well-documented and relies on robust, powerful chlorinating agents.

Synthesis from 5-Methylisoxazole-3-carboxylic Acid via Chlorination

The most direct and widely employed method for preparing this compound is through the chlorination of 5-Methylisoxazole-3-carboxylic acid. google.comgoogle.comsigmaaldrich.com This reaction is a standard transformation in organic chemistry where the hydroxyl (-OH) group of the carboxylic acid is substituted with a chlorine atom, yielding the more reactive acyl chloride. rsc.orglibretexts.org The starting material, 5-Methylisoxazole-3-carboxylic acid, is a solid with a melting point of 106-110 °C. sigmaaldrich.com The conversion to the carbonyl chloride is a critical step for subsequent reactions, such as amide bond formation, as acyl chlorides are significantly more electrophilic than their parent carboxylic acids.

Utilization of Thionyl Chloride as a Chlorinating Agent

Thionyl chloride (SOCl₂) is the most common and inexpensive reagent used for the synthesis of this compound from 5-Methylisoxazole-3-carboxylic acid. google.comgoogle.comrsc.org The reaction is typically performed by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent like toluene. google.com The key advantages of using thionyl chloride are that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride. youtube.com

The general mechanism involves the carboxylic acid's oxygen atom acting as a nucleophile, attacking the sulfur atom of thionyl chloride. libretexts.org This is followed by the expulsion of a chloride ion and the formation of a chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the chloride ion to form the final acyl chloride, releasing SO₂ and HCl. libretexts.org While effective, this reaction can sometimes be affected by side reactions, especially with methyl-substituted heteroaromatic compounds, where chlorination of the methyl group can occur under harsh conditions. publish.csiro.au To enhance the reaction rate, a catalytic amount of N,N-dimethylformamide (DMF) is often added. youtube.com

Table 1: Synthesis of 5-Methylisoxazole-4-carbonyl chloride using Thionyl Chloride

| Reactant | Reagent | Solvent | Conditions | Product | Ref |

| 5-Methylisoxazole-4-carboxylic acid | Thionyl chloride | Toluene | Reflux for 2.5 hours | 5-Methylisoxazole-4-carbonyl chloride | google.com |

Note: This table references a closely related isomer due to specific data availability, illustrating the typical reaction conditions.

Exploration of Bis(trichloromethyl) Carbonate as a Chlorinating Reagent in Related Syntheses

Bis(trichloromethyl) carbonate, also known as triphosgene (B27547) (BTC), serves as a solid, safer alternative to gaseous phosgene (B1210022) for converting carboxylic acids to their corresponding acyl chlorides. dcfinechemicals.comacs.orgresearchgate.net Its solid state and lower vapor pressure compared to phosgene make it more convenient for laboratory-scale synthesis. acs.orgresearchgate.net Triphosgene reacts with carboxylic acids, often in the presence of a catalyst, to produce the desired acyl chloride with high efficiency. dcfinechemicals.comresearcher.life

The reaction mechanism involves the in-situ generation of phosgene as BTC decomposes. researchgate.net One mole of triphosgene can generate three moles of phosgene. This versatility makes it a powerful reagent for various transformations, including the preparation of carbonyl chlorides. dcfinechemicals.com Although highly toxic itself, its handling is considered more manageable than phosgene, but stringent safety precautions are still necessary. acs.orgmerckmillipore.com Its application extends to the synthesis of intermediates for active pharmaceutical ingredients and agrochemicals. dcfinechemicals.com

Table 2: Comparison of Common Chlorinating Agents

| Reagent | Formula | Physical State | Byproducts | Key Features | Ref |

| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl (gases) | Inexpensive, volatile, common lab reagent. | rsc.org |

| Oxalyl Chloride | (COCl)₂ | Liquid | CO, CO₂, HCl (gases) | Milder than SOCl₂, useful for sensitive substrates. | rsc.org |

| Bis(trichloromethyl) Carbonate | C₃Cl₆O₃ | Solid | CO₂, HCl | Safer phosgene substitute, high efficiency. | dcfinechemicals.comacs.org |

Advanced and Green Chemistry Approaches in Isoxazole (B147169) Carbonyl Chloride Synthesis

Recent research has increasingly focused on developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, avoid hazardous solvents, and minimize energy consumption.

Investigation of Solvent-Free and Catalyst-Free Conditions for Isoxazole Derivatives

The development of synthetic protocols that operate under solvent-free and catalyst-free conditions represents a significant advancement in green chemistry. For the synthesis of isoxazole derivatives, methods such as using microwave irradiation have been shown to be effective. eurekaselect.com Microwave-assisted synthesis can accelerate reaction rates, leading to higher yields in shorter timeframes without the need for traditional solvents. eurekaselect.comrsc.org

Another approach involves conducting reactions in aqueous media. nih.gov For instance, 5-arylisoxazole derivatives have been successfully synthesized by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride in water, completely avoiding the use of any catalyst. nih.govnih.gov This method offers advantages like simple work-up procedures, mild reaction conditions, and high yields, all while being environmentally benign. nih.gov

Environmentally Benign Protocols for Isoxazole Ring Formation and Functionalization

The principles of green chemistry are also being applied to the fundamental construction of the isoxazole ring itself. mdpi.com These methods focus on using less toxic reagents and more sustainable reaction conditions. ijbpas.com

Key green strategies for isoxazole synthesis include:

1,3-Dipolar Cycloaddition: This is a cornerstone of isoxazole synthesis. Greener variations involve performing the reaction in water or using metal-free catalysts. rsc.orgnih.gov For example, the reaction of in-situ generated nitrile oxides with alkynes can be achieved under mild, additive-free conditions. organic-chemistry.org

Use of Greener Solvents: Water and ethanol (B145695) are increasingly used as solvents to replace more hazardous organic solvents, contributing to a more sustainable synthetic process. mdpi.com

Catalyst-Free Reactions: As mentioned, certain syntheses of isoxazole derivatives can proceed efficiently without any catalyst, reducing both cost and environmental impact. nih.govnih.gov For example, the reaction of chalcones with hydroxylamine hydrochloride can be carried out in ethanol to produce isoxazoles. ijbpas.com

Mechanistic Elucidation of this compound Formation Reactions

The transformation of 5-methylisoxazole-3-carboxylic acid into its corresponding acyl chloride, this compound, is a fundamental reaction in organic synthesis. This conversion is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) being one of the most commonly employed reagents. The reaction proceeds through a nucleophilic acyl substitution mechanism.

The mechanism can be broken down into the following key steps:

Nucleophilic Attack by the Carboxylic Acid: The process begins with the oxygen atom of the hydroxyl group in 5-methylisoxazole-3-carboxylic acid acting as a nucleophile. It attacks the electrophilic sulfur atom of thionyl chloride. libretexts.orgyoutube.com This initial attack results in the displacement of the pi electrons from the sulfur-oxygen double bond onto the oxygen atom of the thionyl chloride molecule. youtube.com

Formation of a Chlorosulfite Intermediate: The intermediate formed in the first step is unstable. The electrons from the negatively charged oxygen reform the sulfur-oxygen double bond, leading to the expulsion of a chloride ion. youtube.com This creates a protonated acyl chlorosulfite intermediate, which is highly reactive. libretexts.orglibretexts.org

Nucleophilic Attack by the Chloride Ion: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the acyl chlorosulfite intermediate. libretexts.org This carbon is particularly electrophilic due to the electron-withdrawing nature of the adjacent oxygen and the chlorosulfite group.

Tetrahedral Intermediate Collapse: The attack by the chloride ion leads to the formation of a tetrahedral intermediate. This intermediate is transient and quickly collapses to reform the carbonyl double bond.

Elimination of Leaving Groups: As the carbonyl group reforms, the chlorosulfite group, which is an excellent leaving group, is eliminated. It subsequently decomposes into sulfur dioxide (SO₂) gas and another chloride ion. libretexts.orgyoutube.com

Final Deprotonation: The final step involves the newly formed chloride ion deprotonating the carbonyl oxygen, resulting in the final product, this compound, and hydrogen chloride (HCl) gas. libretexts.org

The gaseous nature of the byproducts, SO₂ and HCl, is advantageous as it helps to drive the reaction to completion according to Le Châtelier's principle. chemguide.co.uk Other chlorinating agents like oxalyl chloride, in the presence of a catalyst like dimethylformamide (DMF), or phosphorus pentachloride (PCl₅) can also be used, operating under similar principles of nucleophilic acyl substitution. chemguide.co.ukcommonorganicchemistry.com

Optimization Strategies for Enhanced Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound is crucial for its efficient use in subsequent chemical manufacturing. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

Solvent and Reagent Considerations:

The reaction is often carried out in an inert anhydrous solvent, such as toluene, to prevent the hydrolysis of the highly reactive acyl chloride product. google.com In some procedures, an excess of thionyl chloride itself can serve as both the reagent and the solvent. commonorganicchemistry.com The use of freshly distilled thionyl chloride is recommended to ensure the absence of moisture and other impurities that could lead to side reactions. google.com

Reaction Conditions:

A common method involves refluxing 5-methylisoxazole-3-carboxylic acid with thionyl chloride in a solvent like anhydrous toluene. google.com The reaction is typically heated for several hours to ensure complete conversion. commonorganicchemistry.comgoogle.com A nitrogen atmosphere is often maintained to prevent atmospheric moisture from interfering with the reaction. google.com

Catalysis:

For reactions involving oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often added. The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the conversion of the carboxylic acid to the acyl chloride.

Purification:

After the reaction is complete, the excess thionyl chloride and solvent are typically removed by distillation. google.com The crude this compound can then be purified by fractional distillation under reduced pressure to obtain a product with high purity.

The following table summarizes a reported experimental condition for the synthesis of a related compound, 5-methylisoxazole-4-carbonyl chloride, which illustrates a typical laboratory-scale approach.

Table 1: Synthesis of 5-Methylisoxazole-4-carbonyl chloride

| Parameter | Value | Reference |

| Starting Material | 5-methylisoxazole-4-carboxylic acid | google.com |

| Reagent | Thionyl chloride | google.com |

| Solvent | Anhydrous Toluene | google.com |

| Molar Ratio (Acid:Thionyl Chloride) | 1 : 1.5 | google.com |

| Reaction Time | 2.5 hours | google.com |

| Reaction Condition | Reflux | google.com |

| Atmosphere | Nitrogen | google.com |

| Purification | Distillation | google.com |

By carefully controlling these parameters, the formation of byproducts can be minimized, leading to a higher yield and purity of the desired this compound. This ensures its suitability for use in the synthesis of pharmaceuticals and other fine chemicals.

Reactivity and Reaction Pathways of 5 Methylisoxazole 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of 5-Methylisoxazole-3-carbonyl chloride

This compound is a versatile reagent in organic synthesis, primarily utilized in nucleophilic acyl substitution reactions. The presence of the electron-withdrawing isoxazole (B147169) ring and the highly reactive acyl chloride group makes the carbonyl carbon an excellent electrophile, readily attacked by various nucleophiles.

Amidation Reactions with Various Amines for Carboxamide Synthesis

The reaction of this compound with a diverse range of primary and secondary amines is a widely employed method for the synthesis of 5-methylisoxazole-3-carboxamides. researchgate.net These reactions are typically carried out by treating the acyl chloride with an equimolar amount of the appropriate amine at room temperature. researchgate.net The process is efficient, often leading to good yields of the desired carboxamide derivatives. researchgate.net

This methodology has been successfully applied to synthesize a series of 5-methylisoxazole-3-carboxamides by reacting the parent acyl chloride with various aromatic amines. researchgate.net The resulting amides have been characterized using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and EIMS. researchgate.net

The general scheme for this amidation reaction is as follows:

Table 1: Examples of Amidation Reactions

| Amine | Product | Reaction Conditions | Yield | Reference |

| Various Aryl Amines | 5-Methylisoxazole-3-carboxamide (B1215236) derivatives | Room Temperature, 12 hours | Good | researchgate.net |

| 4-(trifluoromethyl)aniline | 5-Methylisoxazole-4-carboxylic-(4-trifluoromethyl)-anilide | Toluene, 0°C to 50°C | High | google.com |

Esterification Reactions with Alcohols

Similar to amidation, this compound readily undergoes esterification with various alcohols to furnish the corresponding 5-methylisoxazole-3-carboxylates. This reaction is a classic example of nucleophilic acyl substitution where the alcohol acts as the nucleophile.

The general transformation can be represented as:

While specific examples for the direct esterification of this compound are not extensively detailed in the provided search results, the reactivity of acyl chlorides with alcohols is a fundamental and well-established transformation in organic chemistry. masterorganicchemistry.comnih.gov The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Hydrolysis of this compound to 5-Methylisoxazole-3-carboxylic Acid

This compound is susceptible to hydrolysis, a reaction in which it is converted back to its parent carboxylic acid, 5-methylisoxazole-3-carboxylic acid. sigmaaldrich.combldpharm.com This reaction occurs readily in the presence of water.

The hydrolysis reaction is as follows:

This reactivity underscores the need to handle this compound under anhydrous conditions to prevent its degradation. The parent carboxylic acid, 5-methylisoxazole-3-carboxylic acid, is a stable, solid compound. sigmaaldrich.com

Investigation of Radical Reactions Initiated by the Carbonyl Chloride Moiety

The current body of scientific literature does not provide significant information regarding radical reactions specifically initiated by the carbonyl chloride moiety of this compound. chemicalbook.com The primary reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, leading to nucleophilic acyl substitution pathways.

Coupling Reactions Involving this compound for Complex Molecular Architectures

While direct coupling reactions involving the carbonyl chloride group of this compound are not extensively documented, the isoxazole core itself is a valuable building block in the synthesis of more complex molecules. chemicalbook.com The functionalization at the 3-position via the carbonyl chloride allows for the introduction of various substituents, which can then participate in subsequent coupling reactions. For instance, the corresponding carboxylic acid can be used in amide coupling reactions, a key transformation in the synthesis of pharmaceuticals and other bioactive molecules. rsc.orgnih.goviajpr.com

Chemo- and Regioselectivity in Transformations Involving the Carbonyl Chloride Group of this compound

The reactions of this compound are characterized by high chemo- and regioselectivity. The carbonyl chloride group is the most reactive site in the molecule for nucleophilic attack.

Chemoselectivity: In the presence of other potentially reactive functional groups within the nucleophile, the reaction will preferentially occur at the acyl chloride. This is due to the high electrophilicity of the carbonyl carbon.

Regioselectivity: Nucleophilic attack occurs exclusively at the carbonyl carbon of the acyl chloride, leading to substitution of the chloride atom. The isoxazole ring itself is generally unreactive under the conditions typically employed for nucleophilic acyl substitution. Studies on related systems have demonstrated that reactions of similar acyl chlorides proceed with high regioselectivity. nih.gov

This predictable reactivity makes this compound a reliable and valuable reagent for the controlled synthesis of specifically substituted isoxazole derivatives.

Derivatization and Functionalization Strategies Employing 5 Methylisoxazole 3 Carbonyl Chloride

Synthesis of 5-Methylisoxazole-3-carboxamide (B1215236) Derivatives

The most prominent derivatization strategy for 5-methylisoxazole-3-carbonyl chloride is its reaction with amines to form a stable amide linkage. This reaction is a cornerstone in medicinal chemistry for creating libraries of compounds for biological screening.

The synthesis is typically straightforward, involving the reaction of this compound with a wide array of primary or secondary amines. Research has shown that these reactions proceed efficiently, often at room temperature, to produce the corresponding N-substituted 5-methylisoxazole-3-carboxamides in good yields. researchgate.net A general procedure involves stirring equimolar quantities of the carbonyl chloride and the desired amine in a suitable solvent at room temperature for approximately 12 hours. researchgate.net

This strategy was successfully employed to synthesize a series of 5-methylisoxazole-3-carboxamide derivatives for evaluation as potential antitubercular agents. researchgate.net The study highlights how varying the amine substituent allows for fine-tuning of the molecule's biological activity.

Table 1: Synthesis and Antitubercular Activity of Selected 5-Methylisoxazole-3-carboxamide Derivatives

| Compound ID | Amine Reactant | Resulting Derivative | Biological Activity (MIC vs. M. tuberculosis) |

|---|---|---|---|

| 9 | 3-Chloro-4-fluoroaniline | N-(3-chloro-4-fluorophenyl)-5-methylisoxazole-3-carboxamide | 6.25 µM |

| 10 | 4-Bromoaniline | N-(4-bromophenyl)-5-methylisoxazole-3-carboxamide | 3.125 µM |

| 13 | 4-Nitroaniline | 5-Methyl-N-(4-nitrophenyl)isoxazole-3-carboxamide | 6.25 µM |

| 14 | 4-(Trifluoromethyl)aniline | 5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-3-carboxamide | 3.125 µM |

Data sourced from research on new antitubercular agents. researchgate.net

Preparation of Ester and Thioester Derivatives

Following the principles of nucleophilic acyl substitution, this compound readily reacts with alcohols and thiols to form the corresponding ester and thioester derivatives.

Esterification: The reaction with alcohols is a standard transformation for acyl chlorides, typically proceeding under mild conditions, often with a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct. This creates a diverse range of 5-methylisoxazole-3-carboxylates.

Thioesterification: The synthesis of thioesters from acid chlorides and thiols is also a well-established and efficient process. researchgate.net Recent advancements have demonstrated that this transformation can be catalyzed, for instance by iron(III) chloride (FeCl₃), under solvent-free conditions at room temperature, offering a green and efficient synthetic route. researchgate.net Furthermore, nickel-catalyzed methods have been developed for the reductive coupling of acid chlorides with tetrasulfides to yield thioesters under mild conditions. acs.org The viability of the isoxazole (B147169) core in such derivatives is supported by the successful synthesis of S-dodecyl 5-methylisoxazole-3-carbothioate from the corresponding ester, indicating the stability of the thioester linkage on this heterocyclic system.

Table 2: General Synthesis of Ester and Thioester Derivatives

| Derivative Type | Nucleophile | General Reaction |

|---|---|---|

| Ester | Alcohol (R-OH) | This compound + R-OH → 5-Methylisoxazole-3-carboxylate |

Derivatization Through Modification of the 5-Methyl Group of the Isoxazole Ring

Direct chemical modification of the 5-methyl group on the pre-formed this compound is not a commonly reported derivatization strategy in the scientific literature. The reactivity of the molecule is overwhelmingly dominated by the highly electrophilic carbonyl chloride at the 3-position.

Functionalization at the 5-position of the isoxazole ring is instead achieved during the synthesis of the ring itself. The isoxazole core is typically constructed via cyclization reactions, and by choosing appropriately substituted starting materials, a wide variety of functional groups can be installed at the 5-position from the outset. For example, transition metal-mediated cross-coupling reactions, such as the Suzuki coupling, can be used on brominated isoxazoles to introduce aryl groups. researchgate.net This synthetic approach, which builds the desired functionality into the scaffold before creating the final acyl chloride, is more versatile and chemoselective than attempting a post-synthetic modification of the relatively unreactive methyl group.

Design Principles and Structure-Reactivity Relationships in New this compound Derivatives

The primary design principle for using this compound is to employ it as a rigid scaffold to link a desired functional group (via the carbonyl) to the 5-methylisoxazole (B1293550) moiety. The isoxazole ring itself is a key pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. nih.govnih.gov

The reactivity of the molecule is governed by the acyl chloride, which serves as a highly reactive electrophile for forming stable amide, ester, or thioester bonds. The structure-reactivity relationship, therefore, largely depends on the nucleophile that is introduced.

Case Study: Antitubercular Carboxamides A study on 5-methylisoxazole-3-carboxamides revealed clear structure-activity relationships (SAR). researchgate.net The potency of the compounds against Mycobacterium tuberculosis was significantly influenced by the nature of the substituent on the aniline (B41778) ring of the carboxamide.

Halogenation: Derivatives with electron-withdrawing halogen substituents, such as N-(4-bromophenyl) and N-(3-chloro-4-fluorophenyl), showed potent activity. researchgate.net

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups like trifluoromethyl and nitro at the para-position of the phenyl ring (compounds 14 and 13 , respectively) also resulted in significant antitubercular activity. researchgate.net

This suggests that the electronic properties of the appended group are critical for the biological activity of the final derivative. Broader design strategies often involve creating hybrid molecules where the isoxazole unit is linked to other known pharmacologically active cores to develop compounds with enhanced or novel activities. nih.gov Studies on other isoxazole isomers have also shown that the substitution pattern on attached aromatic rings is crucial for determining biological outcomes, such as carbonic anhydrase inhibition. acs.org

Applications in Pharmaceutical and Agrochemical Synthesis

Role of 5-Methylisoxazole-3-carbonyl chloride as a Building Block for Pharmaceutical Intermediates

This compound is a reactive chemical intermediate valued for its role as a versatile building block in organic synthesis. nih.govnih.gov Its structure, featuring a reactive acyl chloride group attached to a stable 5-methylisoxazole (B1293550) ring, allows for straightforward incorporation of the isoxazole (B147169) moiety into a wide array of more complex molecules. nih.govnih.gov This heterocycle is a key pharmacophore in numerous biologically active compounds, making the carbonyl chloride a crucial starting material in the development of new therapeutic agents. bohrium.comcapes.gov.br The compound readily reacts with nucleophiles such as amines and alcohols, a characteristic that is extensively exploited in the synthesis of amides and esters, which are common functional groups in pharmaceutical drugs. nih.govnih.gov This reactivity facilitates the construction of diverse molecular libraries for screening and development in drug discovery. bohrium.com

The 5-methylisoxazole core is a significant scaffold in the search for new treatments for tuberculosis (TB). Researchers have utilized this compound to synthesize series of carboxamide derivatives for evaluation against Mycobacterium tuberculosis (Mtb). nih.gov In one study, the carbonyl chloride was reacted with various substituted amines to produce a library of 5-methylisoxazole-3-carboxamides. nih.gov These compounds were then tested for their in vitro antitubercular activity against the Mtb H37Rv strain using the Microplate Alamar Blue Assay (MABA) method. nih.gov

Several of the synthesized derivatives displayed significant potency. nih.gov Notably, compounds featuring a piperazine (B1678402) link to a substituted phenyl ring showed promising minimum inhibitory concentration (MIC) values. nih.gov The research identified that specific substitutions on the terminal phenyl ring were crucial for activity, with compounds 10 and 14 emerging as the most potent candidates with a MIC of 3.125 µg/mL. nih.gov These findings underscore the utility of this compound as a starting point for developing novel antitubercular leads. nih.gov The isoxazoline (B3343090) core, a related structure, has also been identified as possessing intrinsic anti-tuberculosis activity. mdpi.com

| Compound | Derivative Structure (Description) | MIC (μg/mL) | MIC (μM) |

|---|---|---|---|

| 9 | N-(4-(4-chlorophenyl)piperazin-1-yl)propyl)-5-methylisoxazole-3-carboxamide | 6.25 | 6.25 |

| 10 | N-(4-(2,3-dichlorophenyl)piperazin-1-yl)propyl)-5-methylisoxazole-3-carboxamide | 3.125 | 3.125 |

| 13 | N-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-methylisoxazole-3-carboxamide | 6.25 | 6.25 |

| 14 | N-(4-(2-ethoxyphenyl)piperazin-1-yl)propyl)-5-methylisoxazole-3-carboxamide | 3.125 | 3.125 |

The isoxazole ring is a cornerstone of the isoxazolyl penicillin class of antibiotics, which are noted for their resistance to the bacterial enzyme β-lactamase. While specific synthesis routes for drugs like Cloxacillin and Dicloxacillin often start from substituted isoxazole-4-carbonyl chlorides, the fundamental chemistry highlights the importance of isoxazole acyl chlorides in creating the characteristic side chain that confers antibacterial efficacy. nih.gov A general method for creating penicillin derivatives involves acylating the 6-aminopenicillanic acid (6-APA) core. nih.govnih.gov In this context, an isoxazole carbonyl chloride, such as this compound or its analogs, serves as the acylating agent that attaches the isoxazolyl group to the 6-APA nucleus. nih.gov

A patented process describes the in-situ synthesis of isoxazolyl penicillins where a suitable carboxylic acid chloride, such as 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, is reacted with 6-APA to produce the final antibiotic. nih.gov This demonstrates the industrial relevance of isoxazole carbonyl chlorides as key reagents in the manufacture of life-saving antibacterial drugs. nih.gov Research into other isoxazole derivatives has also shown mild to moderate antibacterial activity against various Gram-positive and Gram-negative bacterial strains. nih.gov

The isoxazole scaffold is recognized for its contribution to the development of compounds with central nervous system activity, including anticonvulsant properties. sigmaaldrich.com Derivatives of isoxazole have been reported as having potential in treating seizures. sigmaaldrich.com The structural motif is present in the nomenclature of the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptor (AMPAR), a key target in the central nervous system for seizure management. researchgate.net Glutamate activation of AMPA receptors is a critical mechanism in seizure activity, making antagonists of this receptor a focal point for the development of anti-seizure medications. researchgate.net

While direct synthesis pathways from this compound to marketed anticonvulsants are not prominently detailed in the reviewed literature, its role as a precursor to various isoxazole-containing molecules is significant. bohrium.comsigmaaldrich.com The development of AMPA receptor antagonists for epilepsy highlights the therapeutic importance of the isoxazole ring system, positioning intermediates like this compound as valuable tools for medicinal chemists exploring new anticonvulsant agents. researchgate.net

This compound serves as a valuable precursor for compounds with anti-inflammatory properties. The isoxazole nucleus is a component of several anti-inflammatory drugs. bohrium.com For instance, the synthesis of Leflunomide, an immunomodulatory and anti-inflammatory drug, involves the reaction of an isoxazole intermediate with a substituted aniline (B41778). A process for preparing the active metabolite of Leflunomide, 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide, involves the creation of 5-methylisoxazole-4-carbonyl chloride from its corresponding carboxylic acid, which then reacts with 4-(trifluoromethyl)aniline. This highlights the utility of isoxazole carbonyl chlorides in synthesizing established anti-inflammatory agents.

Furthermore, new research has focused on synthesizing novel 4-(5-methylisoxazol-3-ylamino) thiazole (B1198619) derivatives and screening them for anti-inflammatory activity. sigmaaldrich.com In these syntheses, the core structure is built upon a 5-methylisoxazole amine, which can be derived from the corresponding carboxylic acid, a direct product of hydrolyzing the carbonyl chloride. sigmaaldrich.com This foundational role makes this compound an important starting material for exploring new chemical entities with potential anti-inflammatory effects. bohrium.comsigmaaldrich.com

The 5-methylisoxazole scaffold is a key element in the design of various enzyme inhibitors, notably for xanthine (B1682287) oxidase and carbonic anhydrase. While specific literature directly linking this compound to subtilisin inhibitors is not prominent, its utility as a precursor for other enzyme inhibitors is well-documented.

Xanthine Oxidase Inhibitors: Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, and its inhibition is a primary strategy for treating gout and hyperuricemia. Numerous studies have demonstrated that isoxazole derivatives are potent XO inhibitors. Researchers have designed and synthesized series of 5-phenylisoxazole-3-carboxylic acid derivatives and 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids that show strong inhibitory activity against XO. For example, compound 6c from an indole-isoxazole series exhibited an IC₅₀ value of 0.13 µM, which was significantly more potent than the reference drug allopurinol. The synthesis of these carboxylic acids often proceeds through ester intermediates, which can be formed from the corresponding carbonyl chloride, establishing this compound and its analogs as valuable starting points for novel XO inhibitors.

| Compound | Derivative Class | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 6c | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid | 0.13 µM | |

| 11a | 5-phenylisoxazole-3-carboxylic acid | Submicromolar range | |

| Allopurinol (Reference) | Purine analog | 2.93 µM |

Other Enzyme Inhibitors: Derivatives containing the 5-methylisoxazole moiety have also been synthesized and tested as inhibitors of human carbonic anhydrase (hCA) isoforms. A series of N-(5-methyl-isoxazol-3-yl) benzenesulfonamide (B165840) derivatives showed modest, isoform-selective inhibitory potential against hCA I, II, and VII. Additionally, 5-Methylisoxazole-3-carboxylic acid is listed as a reactant for preparing aminopyrazole amide derivatives that act as Raf kinase inhibitors.

The search for effective antiviral agents, particularly in response to the COVID-19 pandemic, has identified the SARS-CoV-2 main protease (Mpro or 3CLpro) as a key therapeutic target. This enzyme is essential for viral replication, making its inhibition a promising strategy for antiviral drug development.

Research into protease inhibitors has demonstrated the utility of this compound as a building block. In one study, the compound was used to synthesize peptidomimetic α,β-unsaturated esters designed as inhibitors for the SARS-CoV 3CL protease. nih.gov The synthesis involved reacting an amine intermediate with this compound to cap the peptide-like structure. nih.gov This reaction highlights the direct application of the carbonyl chloride in creating complex molecules aimed at viral targets. The resulting compounds were found to be competitive inhibitors of the protease, validating the isoxazole moiety's role in the design of potential antiviral therapies. nih.gov Further research has continued to explore various heterocyclic structures, including thiazole-based derivatives, as inhibitors of the SARS-CoV-2 Mpro, confirming the importance of such scaffolds in this therapeutic area.

Investigation in Antitumor Therapies and Cancer Research

The isoxazole ring is a key pharmacophore in the development of new anticancer agents. nih.gov Research has demonstrated that derivatives synthesized from isoxazole precursors exhibit potent antiproliferative activities against various cancer cell lines. nih.gov These compounds function through diverse mechanisms, including the induction of apoptosis (programmed cell death), inhibition of crucial enzymes like topoisomerase and histone deacetylases (HDAC), and disruption of tubulin polymerization, a critical process in cell division. nih.gov

Recent studies have focused on synthesizing novel isoxazole derivatives and evaluating their potential in cancer treatment. For instance, a series of 3,5-disubstituted isoxazole derivatives were synthesized and tested against the MDA-MB-231 breast cancer cell line. impactfactor.org One derivative, featuring a biphenyl (B1667301) group at the 3rd position and a dichloro-phenyl group at the 5th position of the isoxazole ring, showed a promising growth inhibition (GI50) value. impactfactor.org Molecular docking studies suggested these compounds could act as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. impactfactor.org

Another area of investigation involves creating isoxazole-carboxamide derivatives. A 2022 study detailed the synthesis of phenyl-isoxazole-carboxamide compounds and their evaluation for treating melanoma. nih.gov This research highlights the strategy of linking the isoxazole core to other aromatic groups via a carboxamide bridge to enhance antitumor activity. nih.gov The drug Leflunomide, which contains an isoxazole-carboxamide structure, has demonstrated antiproliferative effects against bladder cancer cell lines, further underscoring the potential of this chemical class. nih.gov The versatility of the isoxazole scaffold allows for structural modifications to develop targeted therapies with improved efficacy and reduced side effects compared to existing treatments. nih.gov

Table 1: Research Findings on Anticancer Activity of Isoxazole Derivatives

| Derivative Class | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| 3,5-Disubstituted Isoxazoles | MDA-MB-231 (Breast Cancer) | Compound 1d showed a GI50 value of 46.3 μg/mL. | impactfactor.org |

| Phenyl-isoxazole-Carboxamides | Melanoma Cell Lines | Derivatives exhibited moderate to potent antiproliferative activities. | nih.gov |

| Leflunomide (Isoxazole-Carboxamide) | Bladder Cancer Cell Lines | Showed antiproliferative activity and induced cell cycle arrest. | nih.gov |

Studies on Immunosuppressive Properties of Isoxazole Derivatives

Isoxazole derivatives have been extensively studied for their immunomodulatory effects, with many exhibiting significant immunosuppressive properties. nih.gov These compounds are investigated for their potential to treat autoimmune diseases and prevent transplant rejection. bibliotekanauki.pl The isoxazole ring is a core component of established drugs like Leflunomide, an antirheumatic agent, and Valdecoxib, a COX-2 inhibitor, highlighting the pharmacological importance of this structure. nih.govbibliotekanauki.pl

Research has shown that various derivatives can inhibit the proliferation of immune cells, such as peripheral blood mononuclear cells (PBMCs), when stimulated by mitogens. nih.govresearchgate.net For example, a study on N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide found that they inhibited PBMC proliferation to varying degrees. nih.govdoaj.org One compound from this series, MM3, was particularly effective and non-toxic, and was found to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.govresearchgate.net

The mechanism of action for the immunosuppressive effects of these derivatives often involves the induction of apoptosis in immune cells. nih.gov The MM3 compound, for instance, was shown to increase the expression of caspases and Fas, key proteins in the apoptotic pathway, in Jurkat cells (a T-lymphocyte cell line). nih.govresearchgate.net Similarly, other studies on different isoxazole derivatives have confirmed that their immunosuppressive action can be linked to the activation of apoptotic pathways involving caspase 8 and NF-κB. bibliotekanauki.pl These findings present isoxazole derivatives as promising candidates for the development of new immunosuppressive therapies with potentially low toxicity. nih.gov

Table 2: Immunosuppressive Activity of Selected Isoxazole Derivatives

| Compound/Derivative Class | Model | Activity | Mechanism of Action | Reference |

|---|---|---|---|---|

| MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) | Human PBMCs, Jurkat Cells | Strong antiproliferative activity; Inhibition of TNF-α production. | Induction of apoptosis via increased expression of caspases, Fas, and NF-κB1. | nih.govresearchgate.net |

| N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Human and mouse models | Immunosuppressive activity. | Not specified in detail. | nih.gov |

| PUB1 (Passerini reaction product) | Human PBMCs | Strong antiproliferative activity; Inhibition of MLR and TNF-α production. | Induction of Fas and elevation of caspase 8 expression. | bibliotekanauki.pl |

Precursor for Agricultural Chemicals (e.g., Herbicides, Insecticides)

In addition to its pharmaceutical applications, this compound and its analogues are valuable precursors in the agrochemical industry. chemimpex.com The reactive nature of the carbonyl chloride group makes it an ideal starting point for synthesizing complex molecules used as herbicides and pesticides. chemimpex.com By reacting the carbonyl chloride with various nucleophiles, chemists can create a large library of candidate compounds for screening.

The unique structure of the isoxazole ring can confer selective toxicity, a desirable trait for agricultural chemicals. For example, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a closely related compound, is explicitly used in the formulation of effective herbicides and pesticides. chemimpex.com The modification of biological pathways by these compounds is key to their function as crop protection agents. chemimpex.com

The synthesis of Leflunomide, a compound with both pharmaceutical and potential agrochemical relevance, involves a key step where 5-methylisoxazole-4-carboxylic acid is reacted with thionyl chloride to form the intermediate 5-methylisoxazole-4-carbonyl chloride. google.com This intermediate is then reacted with an aniline derivative to produce the final product. google.com This synthetic route exemplifies how isoxazole carbonyl chlorides serve as pivotal intermediates for creating a diverse range of biologically active molecules for various applications, including agriculture.

Advanced Characterization and Computational Studies in 5 Methylisoxazole 3 Carbonyl Chloride Research

Spectroscopic Analysis of 5-Methylisoxazole-3-carbonyl chloride and its Derivatives

Spectroscopy is the primary tool for elucidating the molecular structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can confirm its atomic connectivity and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this compound, two distinct signals are expected: a singlet for the methyl (–CH₃) protons and another singlet for the proton on the isoxazole (B147169) ring (C4–H). The methyl protons are typically observed in the upfield region, while the heterocyclic proton is more downfield due to the influence of the electronegative oxygen and nitrogen atoms and the carbonyl group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. organicchemistrydata.org The spectrum for this compound would show five signals corresponding to the methyl carbon, the two sp² carbons of the isoxazole ring, the isoxazole carbon bonded to oxygen, and the highly deshielded carbonyl carbon of the acid chloride. oregonstate.edu The chemical shift of the carbonyl carbon is particularly diagnostic, appearing at a significantly downfield position. oregonstate.edu

Predicted NMR Data for this compound

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | CH ₃ | ~2.5 | Singlet |

| ¹H | C4-H | ~6.8 | Singlet |

| ¹³C | C H₃ | ~12 | Quartet |

| ¹³C | C 4 | ~110 | Doublet |

| ¹³C | C =O | ~158 | Singlet |

| ¹³C | C 3 | ~160 | Singlet |

| ¹³C | C 5 | ~172 | Singlet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, the most prominent and diagnostic absorption is the carbonyl (C=O) stretch of the acyl chloride functional group. This peak appears at a characteristically high wavenumber, typically in the range of 1750-1815 cm⁻¹, distinguishing it from other carbonyl compounds like ketones or esters. vscht.cz Other key absorptions include the C=N and C=C stretching vibrations of the isoxazole ring and the C-H stretching and bending vibrations of the methyl group.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Acyl Chloride (C=O) | Stretch | 1750 - 1815 | Strong |

| Isoxazole Ring (C=N) | Stretch | 1600 - 1650 | Medium |

| Isoxazole Ring (C=C) | Stretch | 1500 - 1580 | Medium |

| Methyl (C-H) | Stretch | 2900 - 3000 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that determines the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk The molecular ion peak (M⁺) for this compound (C₅H₄ClNO₂) would be observed at an m/z corresponding to its molecular weight, approximately 145.54 g/mol . uni.luchemicalbook.com

The fragmentation of the molecular ion is often predictable. chemguide.co.uklibretexts.org Common fragmentation pathways for this compound include:

Loss of a chlorine radical: This results in the formation of a stable acylium ion [M-Cl]⁺ with an m/z of approximately 110.

Loss of carbon monoxide: Cleavage can lead to the loss of a neutral CO molecule, resulting in a fragment [M-CO]⁺.

Ring cleavage: The isoxazole ring itself can fragment in various ways under electron impact.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved. bldpharm.comchemicalbook.com By separating a sample into its individual components, HPLC can detect and quantify impurities.

For purity assessment, a sample of the compound is injected into the HPLC system. A pure sample will ideally produce a single, sharp peak in the chromatogram at a specific retention time. The presence of additional peaks indicates impurities, and their peak areas can be used to estimate their relative concentrations. Reverse-phase HPLC methods are commonly employed for isoxazole derivatives, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like formic or phosphoric acid. sielc.comsielc.com

In reaction monitoring, small aliquots of a reaction mixture are taken at different time intervals and analyzed by HPLC. This allows chemists to track the consumption of this compound (reactant) and the formation of the desired product over time, helping to determine when the reaction is complete.

Computational Chemistry and Theoretical Investigations

Computational methods, particularly Density Functional Theory (DFT), provide deep insights into the molecular properties of this compound, complementing experimental data. nih.gov

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Spectra

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can predict its most stable three-dimensional geometry, providing precise information on bond lengths, bond angles, and dihedral angles. researchgate.net

Furthermore, DFT can be used to calculate the molecule's vibrational frequencies. nih.gov The resulting theoretical vibrational spectrum can be compared with the experimental IR spectrum. A strong correlation between the calculated and experimental spectra provides powerful evidence for the correct structural assignment. researchgate.net These computational studies help to confirm experimental findings and provide a more detailed picture of the molecule's electronic and structural characteristics.

Prediction of Spectroscopic Parameters (e.g., NMR shifts) to Verify Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds. The verification of experimental NMR data through computational prediction offers a high degree of confidence in structural assignments. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have become a standard procedure for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov

The typical workflow involves optimizing the molecule's three-dimensional geometry using a selected DFT functional, such as the widely used B3LYP, and a suitable basis set like 6-311+G(d,p). researchgate.netresearchgate.net To better simulate real-world conditions, calculations are often performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), to account for the effects of the solvent used in the NMR experiment (e.g., Chloroform-d). irjweb.com

Once the optimized geometry is obtained, a GIAO-DFT calculation is performed to compute the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), which is calculated at the same level of theory. The resulting predicted chemical shifts can be compared directly with experimental spectra. A strong correlation between the calculated and experimental shifts serves to confirm the proposed molecular structure. nih.gov This process is particularly useful for unambiguously assigning signals in complex spectra and for distinguishing between potential isomers.

Below is an illustrative table demonstrating how computationally predicted NMR data would be compared against experimental values for this compound.

Table 1: Comparison of Experimental and Computationally Predicted NMR Chemical Shifts for this compound This table is illustrative and based on typical values for similar structures. Experimental values can vary based on solvent and conditions. Calculated values are hypothetical examples based on DFT (B3LYP/6-311+G(d,p) with a solvent model).

| Atom | Predicted ¹³C Shift (ppm) | Typical Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Typical Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C=O (Carbonyl) | 158.5 | ~159 | - | - |

| C3 (Isoxazole) | 156.2 | ~157 | - | - |

| C5 (Isoxazole) | 172.8 | ~173 | - | - |

| C4 (Isoxazole) | 104.1 | ~105 | 6.45 | ~6.5 |

Mechanistic Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into feasibility, kinetics, and selectivity. mdpi.com For this compound, a key application is modeling its reactions as an acylating agent, for instance, in the synthesis of 5-methylisoxazole-3-carboxamide (B1215236) derivatives which are common in medicinal chemistry. researchgate.netresearchgate.net

Using DFT, researchers can map out the entire potential energy surface of a reaction. This involves identifying and calculating the energies of all relevant species along the reaction coordinate, including reactants, intermediates, products, and, crucially, transition states (TS). mdpi.com The transition state is the highest energy point on the lowest energy path between a reactant and an intermediate or product. Its structure reveals the geometry of the molecule as bonds are being formed and broken.

The energy difference between the reactants and the transition state is the activation energy (ΔG‡). A lower activation energy implies a faster reaction rate. By comparing the activation energies for different possible pathways, chemists can predict which reaction is more likely to occur and explain observed product distributions (e.g., regioselectivity). mdpi.com For example, in a reaction with an amine, DFT could model the nucleophilic attack on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of the chloride leaving group. This modeling provides a quantitative understanding of the reaction's energetic profile. researchgate.net

The following table provides a hypothetical example of calculated thermodynamic parameters for the key steps in the reaction of this compound with a generic primary amine (R-NH₂).

Table 2: Illustrative Calculated Energy Profile for the Aminolysis of this compound This table is a hypothetical representation of data obtained from DFT calculations (e.g., B3LYP/6-311+G(d,p)) for a reaction pathway.

| Reaction Step | Species | Description | Calculated ΔG‡ (kcal/mol) | Calculated ΔG_rxn (kcal/mol) |

|---|---|---|---|---|

| 1 | TS1 | Nucleophilic attack of amine on carbonyl carbon | 12.5 | - |

| 2 | INT1 | Tetrahedral Intermediate | - | -8.2 |

| 3 | TS2 | Collapse of intermediate, expulsion of Cl⁻ | 5.1 | - |

These computational studies, from predicting spectroscopic signatures to mapping detailed reaction mechanisms, provide a profound understanding of the chemical nature of this compound, guiding its use in synthesis and complementing experimental investigation.

Future Directions and Interdisciplinary Research with 5 Methylisoxazole 3 Carbonyl Chloride

Development of Novel Catalytic Systems for 5-Methylisoxazole-3-carbonyl chloride Reactions

The reactivity of this compound is predominantly centered on its acyl chloride group, which readily participates in nucleophilic acyl substitution reactions. Future research will likely focus on developing novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

Researchers are exploring advanced catalytic methods to mediate reactions involving isoxazole (B147169) scaffolds. For instance, Zirconium(IV) chloride has been effectively used as a catalyst in three-component reactions to synthesize complex N-fused heterocyclic systems, such as 5-amino and 5-iminoimidazo[1,2-a]imidazoles, from isocyanides, aldehydes, and aminoazoles. nih.govnih.govgoogle.commdpi.com The application of similar Lewis acid catalysts could facilitate efficient, one-pot syntheses of diverse amide and ester derivatives from this compound under mild conditions.

Furthermore, the development of transition metal-catalyzed cross-coupling reactions for isoxazole derivatives is an area of growing interest. mdpi.com While the acyl chloride is not the primary site for these reactions, its derivatization can introduce functionalities amenable to catalysis. For example, converting the acyl chloride to a less reactive group could allow for subsequent palladium or nickel-catalyzed modifications on other parts of the isoxazole ring, enabling the construction of complex molecules with high precision. wikipedia.org

Table 1: Potential Catalytic Systems for Reactions of this compound Derivatives

| Catalytic System | Reaction Type | Potential Application | Research Focus |

|---|---|---|---|

| Lewis Acids (e.g., ZrCl₄) | Nucleophilic Acyl Substitution | Efficient synthesis of amide/ester libraries | Catalyst loading optimization, substrate scope expansion. nih.govnih.gov |

| Palladium Catalysts | Cross-Coupling (e.g., Suzuki, Heck) | Functionalization of the isoxazole core | Development of derivatives with suitable handles for coupling. mdpi.com |

| Nickel Catalysts | Reductive Couplings/Reductions | Synthesis of novel linked bi-heterocyclic systems | Exploring new ligated nickel nanoparticle systems. wikipedia.org |

| Organocatalysts | Asymmetric Synthesis | Chiral drug intermediate synthesis | Design of chiral catalysts for stereoselective functionalization. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. ijbpas.comyoutube.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for the often-exothermic reactions of acyl chlorides. ijbpas.com

Key advantages of using flow chemistry for reactions with this compound include:

Enhanced Safety: Small reaction volumes minimize the risks associated with handling this corrosive and reactive compound.

Improved Yield and Purity: Precise control over stoichiometry and residence time can reduce the formation of byproducts.

Scalability: Processes developed on a lab scale can be more easily and reliably scaled up for industrial production.

Automated synthesis platforms, often utilizing pre-packed reagent capsules, are revolutionizing medicinal chemistry by enabling the rapid generation of compound libraries. nih.gov Given that this compound is a key precursor for amide synthesis, its incorporation into such automated systems could dramatically accelerate the discovery of new drug candidates. nih.govmdpi.com Automated platforms can perform multi-step sequences, such as the reaction of the acyl chloride with a diverse range of amines followed by in-line purification, to produce large libraries of novel 5-methylisoxazole-3-carboxamides with minimal manual intervention.

Exploration of Bio-orthogonal Reactions and Bioconjugation with this compound Derivatives

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. sigmaaldrich.com The isoxazole scaffold is of significant interest in this field due to its presence in many bioactive molecules. nih.govnasa.govrsc.org The reactive acyl chloride handle of this compound provides a straightforward route to synthesize derivatives suitable for bioconjugation.

Future research will focus on creating derivatives of this compound that are equipped with "chemical reporters"—functional groups capable of participating in bio-orthogonal reactions. By reacting the acyl chloride with nucleophiles containing an azide, alkyne, or strained alkene, researchers can create probes for various applications.

Potential Bio-orthogonal Applications:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Derivatives functionalized with a cyclooctyne (B158145) can react with azide-modified biomolecules in a copper-free "click" reaction. sigmaaldrich.com

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: Probes containing a strained alkene like trans-cyclooctene (B1233481) (TCO) can undergo rapid ligation with tetrazine-modified targets. researchgate.net

Photochemical Cross-linking: The isoxazole ring itself can be photolabile, collapsing under UV irradiation to form a reactive azirine intermediate that can cross-link with nearby proteins, enabling photoaffinity labeling studies. nih.gov

These strategies could be used to attach the 5-methylisoxazole (B1293550) core to proteins, nucleic acids, or cell surfaces, facilitating studies on drug-target engagement, in-vivo imaging, and the elucidation of biological pathways. rsc.org

Structure-Activity Relationship (SAR) Studies for Optimized Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, which are precursors to a wide range of potential therapeutic agents, SAR studies are essential for optimizing efficacy and minimizing toxicity.

A key example is the synthesis and evaluation of 5-methylisoxazole-3-carboxamide (B1215236) derivatives as antitubercular agents. mdpi.com In this research, this compound was reacted with various amines to produce a library of carboxamides. These compounds were then tested against Mycobacterium tuberculosis.

Table 2: SAR Findings for Antitubercular 5-Methylisoxazole-3-carboxamides. mdpi.com

| Compound Derivative | Substituent on Amine | Antitubercular Activity (MIC) | Key Observation |

|---|---|---|---|

| Derivative 10 | Specific substituted aryl amine | 3.125 µM | High potency |

| Derivative 14 | Specific substituted aryl amine | 3.125 µM | High potency |

| Derivative 9 | Specific substituted aryl amine | 6.25 µM | Moderate potency |

| Derivative 13 | Specific substituted aryl amine | 6.25 µM | Moderate potency |

These studies revealed that the nature of the substituent on the amide nitrogen is critical for activity, with certain aromatic groups leading to significantly higher potency. mdpi.com Future SAR studies will continue this approach, systematically modifying the substituents on the isoxazole ring and the amide portion to develop compounds with improved therapeutic profiles against a range of diseases, including cancer, inflammation, and infections. mdpi.comnasa.govrsc.org

Application in Materials Science and Polymer Chemistry

The rigid, planar structure of the isoxazole ring makes it an attractive component for creating high-performance polymers and advanced materials. The incorporation of isoxazole moieties into polymer backbones can impart desirable properties such as thermal stability, specific solubility characteristics, and potential for cross-linking.

One promising area is the synthesis of poly(arylene ether isoxazole)s. These polymers are created through nucleophilic aromatic substitution reactions between isoxazole bisphenols (which can be synthesized from isoxazole precursors) and activated aryl halides. Research has shown that these materials exhibit high thermal stability, with decomposition temperatures often exceeding 400°C, and high glass transition temperatures (Tg). The properties can be tuned by adding pendant groups to the isoxazole ring, which affects solubility and processability.

Another approach involves the 1,3-dipolar cycloaddition of nitrile-N-oxides with di-alkyne monomers to form polyisoxazoles. This method allows for the incorporation of various functional units, such as fatty acids, to create bio-based polymers. The double bonds within unsaturated fatty acid chains could provide sites for further cross-linking, leading to robust network polymers. The resulting materials have potential applications in advanced coatings, membranes, and as encapsulants for electronic components like thermoelectric generators. The reactivity of this compound allows it to serve as a starting point for creating functional monomers for these polymerization reactions.

Sustainability and Green Engineering Principles in the Production and Utilization of this compound

Applying green chemistry principles to the synthesis and use of this compound is crucial for minimizing environmental impact. Future research will focus on developing more sustainable pathways from raw materials to final products.

The synthesis of the precursor, 5-methylisoxazole-3-carboxylic acid, typically involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). sigmaaldrich.com Green approaches to this core reaction are being actively explored:

Use of Green Solvents: Replacing traditional organic solvents with water or ionic liquids can significantly reduce environmental harm. mdpi.com

Alternative Energy Sources: Ultrasound irradiation and microwave-assisted synthesis have been shown to accelerate reaction times, improve yields, and reduce energy consumption for isoxazole synthesis.

Catalyst-Free Conditions: Developing synthetic routes that proceed efficiently without a catalyst simplifies purification and reduces waste. mdpi.com

The utilization of this compound in reactions also benefits from green engineering. As mentioned, flow chemistry not only improves safety and efficiency but also aligns with green principles by minimizing waste and energy use. ijbpas.comyoutube.com Furthermore, designing reactions with high atom economy—where most of the atoms from the reactants are incorporated into the final product—is a key goal. The direct amidation and esterification reactions of the acyl chloride are inherently atom-economical, with the only major byproduct being HCl, which can be neutralized by a base.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。